molecular formula C16H31NO9 B8104426 Boc-aminoxy-PEG4-acid CAS No. 2062663-68-5

Boc-aminoxy-PEG4-acid

Cat. No.: B8104426
CAS No.: 2062663-68-5
M. Wt: 381.42 g/mol
InChI Key: BIEZFNFAJFPHST-UHFFFAOYSA-N
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Description

Boc-aminoxy-PEG4-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-aminoxy-PEG4-acid typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of a polyethylene glycol (PEG) chain. The terminal carboxylic acid group is introduced through a series of reactions involving esterification and hydrolysis . Common reagents used in these reactions include tert-butoxycarbonyl anhydride (Boc2O), dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-aminoxy-PEG4-acid stands out due to its optimal balance of solubility, stability, and reactivity. The presence of the Boc protection group enhances its stability during synthesis and storage, while the PEG4 chain provides improved solubility and biocompatibility compared to shorter PEG chains .

Biological Activity

Boc-aminoxy-PEG4-acid is a synthetic compound that plays a significant role in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) spacer linked to an aminooxy functional group, with a tert-butyloxycarbonyl (Boc) protecting group. The structure can be represented as follows:

  • Molecular Formula : C₁₆H₃₀O₉
  • Molecular Weight : 366.40 g/mol
  • CAS Number : 2062663-68-5

The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for in vivo applications. The Boc group provides stability during storage and handling, while allowing for selective reactivity upon deprotection under mild acidic conditions .

This compound primarily functions through the formation of stable oxime linkages with aldehydes or ketones. This reaction is crucial for creating bioconjugates that can selectively target specific biomolecules. The general reaction can be depicted as:

Boc Aminoxy PEG4 Acid+RCHOBoc Oximino PEG4 Acid+RCH NOH\text{Boc Aminoxy PEG4 Acid}+\text{RCHO}\rightarrow \text{Boc Oximino PEG4 Acid}+\text{RCH NOH}

This mechanism allows for the modification of proteins and peptides, influencing their activity and interactions within biological systems.

Biological Applications

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is utilized in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while sparing healthy tissues. The PEG spacer enhances pharmacokinetics by improving solubility and circulation time .
  • Protein Modification :
    • This compound serves as a crosslinking reagent that can modify proteins and peptides through stable amide bond formation with primary amines. This modification can affect cellular processes such as signaling pathways and gene expression .
  • Targeted Drug Delivery :
    • The ability to form stable linkages with biomolecules makes this compound valuable in developing targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Table 1: Comparative Analysis of Similar Compounds

Compound NameFunctional GroupUnique Features
Boc-aminooxy-PEG2-acidAminooxyShorter PEG chain; less hydrophilic
Boc-aminooxy-PEG5-acidAminooxyLonger PEG chain; potentially enhanced solubility
t-Boc-N-amido-PEG4-acidAmidoDifferent reactivity profile; used for different applications
Aminooxy-alkyl derivativesAminooxyVarying alkyl lengths affecting solubility/reactivity

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for bioconjugation applications where both properties are critical.

Case Studies

  • ADCs Development :
    • In a study focused on ADCs, this compound was successfully utilized to conjugate cytotoxic agents to antibodies, demonstrating enhanced selectivity towards cancer cells compared to traditional methods. The resulting conjugates showed improved therapeutic indices in preclinical models .
  • Protein Interaction Studies :
    • Interaction studies employing mass spectrometry revealed that this compound effectively forms stable oxime bonds with various aldehyde-containing biomolecules, indicating its potential for use in protein labeling and tracking within cellular environments.

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZFNFAJFPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143758
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062663-68-5
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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